1-Fluorosulfonyloxy-3-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-3-phenylbenzene is an organic compound characterized by the presence of a fluorosulfonyloxy group attached to a phenylbenzene structure
Mechanism of Action
Target of Action
It is known that sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The mode of action of 1-Fluorosulfonyloxy-3-phenylbenzene involves the formation of covalent bonds between binding proteins and their targets . This compound is part of a class of molecules known as fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides . The fluorosulfonyl radical is highly active and can covalently target different side chain orientations .
Biochemical Pathways
Sulfonyl fluorides, in general, have been used in the sulfur (vi) fluoride exchange (sufex) reactions, a concept pioneered as the next generation of click chemistry .
Result of Action
The formation of covalent bonds between binding proteins and their targets, as mentioned in the mode of action, could result in changes to the function or activity of these targets .
Preparation Methods
The synthesis of 1-Fluorosulfonyloxy-3-phenylbenzene typically involves the introduction of a fluorosulfonyloxy group to a phenylbenzene substrate. One common method includes the reaction of phenylbenzene with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to handle larger quantities of reactants and products. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
1-Fluorosulfonyloxy-3-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfinate compounds.
Addition Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Fluorosulfonyloxy-3-phenylbenzene has found applications in various scientific research fields:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Materials Science: It is employed in the design and synthesis of novel materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
1-Fluorosulfonyloxy-3-phenylbenzene can be compared with other sulfonyl fluoride compounds, such as:
Sulfonyl Chlorides: These compounds are similar in reactivity but differ in the leaving group, with chlorides being more reactive.
Sulfonyl Fluorides: These compounds share the sulfonyl fluoride group but differ in the attached aromatic or aliphatic structures, influencing their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c13-17(14,15)16-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRFCSTZIHPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.